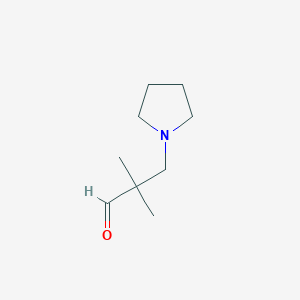

2,2-Dimethyl-3-pyrrolidin-1-ylpropanal

描述

Significance of Pyrrolidine-Based Scaffolds in Synthetic Methodologies and Catalysis

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, represents one of the most vital structural motifs in organic chemistry. mdpi.com Its prevalence stems from its widespread presence in natural products, pharmaceuticals, and its crucial role as a versatile scaffold in synthetic chemistry. frontiersin.org The significance of the pyrrolidine framework is enhanced by several key features:

Stereochemical Complexity : The non-planar, puckered nature of the saturated ring allows for the creation of multiple stereogenic centers. This inherent three-dimensionality is crucial for designing molecules that can interact with biological targets like enantioselective proteins in a highly specific manner. researchgate.netnih.gov

Pharmacophore Space Exploration : The sp³-hybridized carbons of the pyrrolidine ring provide a three-dimensional coverage that is distinct from flat, aromatic systems. This property, sometimes referred to as "pseudorotation," allows medicinal chemists to efficiently explore a wider pharmacophore space, which can lead to the discovery of novel bioactive compounds. researchgate.netnih.govresearchgate.net

Role in Organocatalysis : Chiral pyrrolidine derivatives, most notably proline and its analogues, have become central to the field of organocatalysis. mdpi.com They are capable of promoting a wide array of chemical transformations in an enantioselective fashion, often through the formation of enamine or iminium ion intermediates, thus avoiding the use of metal catalysts. mdpi.com

The development of novel synthetic strategies for the asymmetric construction of substituted chiral pyrrolidines remains an area of intense research, reflecting the high demand for these structures as building blocks and ligands in organic synthesis. mdpi.comfrontiersin.org

Role of Aldehydes as Key Synthetic Intermediates and Chiral Building Blocks

Aldehydes are organic compounds characterized by a terminal carbonyl group (–CHO). Their high chemical reactivity makes them exceptionally useful as synthetic intermediates and building blocks in a multitude of chemical transformations. aablocks.com The electrophilic nature of the carbonyl carbon allows aldehydes to react readily with a wide range of nucleophiles, forming new carbon-carbon and carbon-heteroatom bonds.

Aldehydes are fundamental to many cornerstone reactions in organic synthesis, including:

Nucleophilic Additions : Reactions with organometallics (e.g., Grignard reagents), cyanides, and enolates.

Reductions : To form primary alcohols.

Oxidations : To form carboxylic acids.

Condensation Reactions : Such as the aldol (B89426) and Wittig reactions.

In the context of asymmetric synthesis, chiral aldehydes are invaluable building blocks. nih.gov They allow for the construction of complex molecules with specific stereochemistry. researchgate.net The development of catalytic asymmetric methods, such as the allylation and crotylation of aldehydes, is a fundamental strategy for creating chiral centers. aablocks.com Furthermore, chiral aldehyde catalysis has emerged as a powerful concept for promoting asymmetric reactions, including the α-functionalization of primary amines to produce optically active amine-containing molecules. acs.org

Overview of the Chemical Compound's Structural Features and Research Relevance as a Chiral Amine-Aldehyde Conjugate

2,2-Dimethyl-3-pyrrolidin-1-ylpropanal is a unique molecule that combines a tertiary amine embedded within a pyrrolidine ring and a sterically hindered aldehyde group. The nitrogen of the pyrrolidine is connected via a methylene (B1212753) bridge to a quaternary carbon center, which is also bonded to the aldehyde functional group.

Key Structural Features:

| Feature | Description |

| Pyrrolidine Moiety | A saturated five-membered nitrogen heterocycle acting as a tertiary amine. |

| Aldehyde Group | A reactive C=O functional group at the terminus of the propanal chain. |

| Quaternary Carbon | The carbon at the C2 position is disubstituted with two methyl groups, creating significant steric hindrance around the aldehyde. |

| Amine-Aldehyde Conjugate | The molecule contains both a nucleophilic amine center and an electrophilic aldehyde center, separated by a short carbon chain. |

The presence of both amine and aldehyde functionalities within the same molecule makes it a bifunctional reagent. Chiral amines are critical structural motifs in a vast number of pharmaceuticals and natural products. nih.govacs.org The combination of a chiral amine scaffold (pyrrolidine) with a reactive aldehyde group suggests potential applications in asymmetric synthesis. Specifically, molecules of this type can be relevant in organocatalysis, where the amine can form enamines with the tethered aldehyde, creating a chiral environment for subsequent reactions. The steric bulk provided by the two methyl groups at the alpha position to the carbonyl is a significant feature that can influence the stereochemical outcome of reactions. Such α,α-disubstituted aldehydes are important substrates in reactions that generate quaternary carbon stereocenters, a challenging task in asymmetric synthesis. researchgate.net

The research relevance of this compound lies in its potential as a specialized building block. The integration of the stable, stereochemically rich pyrrolidine scaffold with the synthetically versatile, yet sterically defined, aldehyde group makes it a candidate for the synthesis of complex, high-value molecules, particularly in the development of new catalytic methods and in the construction of novel pharmaceutical intermediates.

Structure

3D Structure

属性

IUPAC Name |

2,2-dimethyl-3-pyrrolidin-1-ylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(2,8-11)7-10-5-3-4-6-10/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOLQLXOHPPKRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389672 | |

| Record name | 2,2-dimethyl-3-pyrrolidin-1-ylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296264-94-3 | |

| Record name | 2,2-dimethyl-3-pyrrolidin-1-ylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 2,2 Dimethyl 3 Pyrrolidin 1 Ylpropanal and Analogues

Established Synthetic Pathways to Pyrrolidinyl-Substituted Aldehydes

Traditional methods for synthesizing pyrrolidinyl-substituted aldehydes often rely on a two-step approach involving the creation of a suitable precursor followed by a functional group interconversion, or through direct construction of the amine-containing structure.

Precursor Synthesis and Functional Group Interconversions (e.g., oxidation of corresponding alcohols)

A common and reliable method to obtain 2,2-Dimethyl-3-pyrrolidin-1-ylpropanal is through the oxidation of its corresponding primary alcohol, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-ol. uni.lusigmaaldrich.com This precursor alcohol is synthesized first, and then carefully oxidized to yield the desired aldehyde. The steric hindrance around the alcohol, provided by the gem-dimethyl group, influences the choice of oxidant to prevent over-oxidation to the carboxylic acid.

Mild oxidizing agents are generally preferred for this transformation. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for converting primary alcohols to aldehydes without significant side product formation. nih.gov The general reaction scheme is presented below:

Scheme 1: Oxidation of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-ol

Step 1: Synthesis of the Precursor Alcohol

Step 2: Oxidation to the Aldehyde

Reactant: 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-ol

Reagent: Mild Oxidizing Agent (e.g., PCC, DMP)

Product: this compound

The selection of the oxidant is critical. While stronger oxidants like Jones reagent (chromium trioxide in sulfuric acid) can oxidize primary alcohols, they typically lead to the formation of carboxylic acids, especially with unhindered alcohols. reddit.com For sterically hindered alcohols like 2,2-dimethyl-1-propanol, the reaction may stop at the aldehyde stage even with stronger oxidants, but the use of milder, more controlled reagents like PCC is standard practice to ensure high yields of the aldehyde. reddit.com

Direct Alkylation and Amination Approaches to Pyrrolidine-Containing Structures

Direct synthesis methods aim to construct the carbon-nitrogen bond to form the pyrrolidine-containing structure in a more convergent manner. These approaches include the alkylation of pyrrolidine (B122466) or reductive amination procedures.

Direct Alkylation: This method involves the reaction of pyrrolidine with a suitable electrophile, such as 3-halo-2,2-dimethylpropanal. The nucleophilic nitrogen of pyrrolidine displaces the halide to form the target compound. However, the synthesis of the halo-aldehyde precursor can be challenging, and side reactions, such as self-condensation of the aldehyde or over-alkylation, may occur.

Reductive Amination: A more widely used and efficient method is the reductive amination of a suitable keto-aldehyde precursor with pyrrolidine. researchgate.netsemanticscholar.org This process involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is selective for the iminium ion over the carbonyl group. mdpi.com Other borohydride (B1222165) reagents can also be employed. koreascience.kr

The general pathway for reductive amination is as follows:

Scheme 2: Reductive Amination Pathway

Reactant 1: 2,2-Dimethyl-3-oxopropanal (or a suitable precursor)

Reactant 2: Pyrrolidine

Reducing Agent: e.g., Sodium cyanoborohydride (NaBH₃CN)

Product: this compound

This one-pot procedure is often advantageous due to its operational simplicity and generally good yields. koreascience.kr

Novel Catalytic and Stereoselective Synthetic Methodologies

Recent advancements in organic synthesis have introduced sophisticated catalytic methods that provide access to complex molecules with high efficiency and stereocontrol. These approaches are applicable to the synthesis of this compound and its chiral analogues.

Organocatalytic Approaches Utilizing Pyrrolidine Derivatives (e.g., proline/pyrrolidine catalysis)

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Pyrrolidine and its derivatives, particularly proline, are cornerstone catalysts in this field. nih.gov These catalysts operate by forming nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds.

While often used to catalyze reactions that functionalize other molecules, the principles of pyrrolidine-based organocatalysis can be conceptually applied to the synthesis of analogues of the target compound. For instance, the asymmetric α-amination of aldehydes, catalyzed by proline, introduces a nitrogen atom adjacent to the carbonyl group, which is a key structural motif in many pyrrolidine-containing structures.

| Catalyst Type | Intermediate | Typical Reaction | Relevance to Synthesis |

| Proline/Pyrrolidine | Enamine | Asymmetric Aldol (B89426), Mannich, Michael reactions | Construction of chiral carbon-carbon and carbon-nitrogen bonds in analogues. |

| Pyrrolidine | Enamine | Mannich-elimination sequence for α,β-unsaturated ketones | Demonstrates the versatile reactivity of pyrrolidine in C-C bond formation. nih.gov |

These methods are particularly valuable for creating stereochemically complex analogues where control of chirality is essential.

Metal-Catalyzed Pathways for Aldehyde Functionalization (e.g., Palladium-catalyzed α-allylation)

Transition metal catalysis offers a diverse set of tools for the functionalization of aldehydes. Palladium-catalyzed α-allylation, for example, allows for the introduction of an allyl group at the α-position of an aldehyde. While not a direct route to the target compound, this methodology exemplifies how metal catalysts can be used to build complexity around an aldehyde core.

For a molecule like this compound, metal-catalyzed cross-coupling reactions could be envisioned in the synthesis of more complex analogues, potentially involving the functionalization of a precursor containing a suitable leaving group.

Multicomponent and Domino Reactions for Pyrrolidine and Propanal Scaffold Construction

Multicomponent reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. beilstein-journals.org These reactions minimize waste and purification steps, aligning with the principles of green chemistry.

The synthesis of the pyrrolidine ring itself can be achieved through various MCRs. One notable example is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. An azomethine ylide can be generated in situ from an aldehyde and an amino acid, which then reacts with a dipolarophile to form the pyrrolidine ring.

Table 1: Comparison of Synthetic Strategies

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Precursor Oxidation | Synthesis of the corresponding alcohol followed by oxidation. | Reliable, well-established, good for achiral synthesis. | Two-step process, requires stoichiometric oxidants. |

| Reductive Amination | One-pot reaction of a dicarbonyl precursor with pyrrolidine and a reducing agent. | High efficiency, operational simplicity. koreascience.kr | Precursor availability can be a limitation. |

| Organocatalysis | Use of small organic molecules (e.g., proline) to catalyze bond formation. | High stereoselectivity, metal-free conditions. | Primarily for synthesis of chiral analogues, not the parent compound. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form the product. | High atom economy, step efficiency, rapid access to complexity. beilstein-journals.org | Reaction discovery and optimization can be complex. |

These advanced strategies provide powerful avenues for constructing not only this compound but also a diverse library of structurally related analogues for further research.

Principles of Green Chemistry in the Synthesis of N-Heterocyclic Compounds

The synthesis of N-heterocyclic compounds, a cornerstone of pharmaceutical and materials science, has traditionally relied on methods that are often at odds with environmental sustainability. numberanalytics.com These conventional approaches frequently involve hazardous solvents, toxic reagents, and energy-intensive conditions, leading to significant waste generation. numberanalytics.comresearchgate.net In response, the principles of green chemistry have been increasingly integrated into synthetic methodologies to mitigate the environmental impact of producing these valuable molecules. numberanalytics.comnih.gov This paradigm shift aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com

The application of green chemistry to the synthesis of N-heterocyclic compounds, such as pyrrolidines and their analogues, is guided by a set of core principles. These include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, employing safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatization, utilizing catalysis, designing for degradation, implementing real-time analysis for pollution prevention, and ensuring inherently safer chemistry for accident prevention. numberanalytics.com

Key strategies in the green synthesis of N-heterocyclic compounds include the use of alternative energy sources, such as microwave irradiation and ultrasound, which can lead to shorter reaction times and increased yields. researchgate.netrasayanjournal.co.in Solvent-free reactions or the substitution of conventional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents represent another significant advancement. mdpi.comresearchgate.net Furthermore, the development of multicomponent reactions (MCRs) has gained prominence as they enhance synthetic efficiency by combining multiple steps into a single pot operation, thereby reducing waste and saving time. researchgate.nettandfonline.com

Recent research has highlighted several innovative and environmentally benign approaches for the synthesis of N-heterocyclic scaffolds:

Microwave-Assisted Synthesis: This technique has been successfully employed in the one-pot, three-component synthesis of substituted 1,2,4-triazoles and in the preparation of pyrimidine (B1678525) derivatives, demonstrating advantages such as reduced reaction times and the use of non-corrosive reagents. nih.govrasayanjournal.co.in The reaction of aromatic aldehydes, glycine (B1666218) esters, and maleimides under microwave heating is another example of its application in producing pyrrolidine derivatives. tandfonline.com

Solvent-Free and Alternative Solvent Systems: The Paal-Knorr synthesis of pyrroles, a fundamental N-heterocyclic structure, can be performed under solvent-free conditions using catalysts like K-10 montmorillonite, which also acts as a microwave absorber. nih.govsemanticscholar.org Water, recognized for its non-toxic and non-flammable nature, has been utilized as a solvent in the synthesis of S-heterocyclic compounds and in copper-on-carbon catalyzed cycloaddition reactions to form 1,2,3-triazoles. mdpi.comfrontiersin.org A patented process for synthesizing 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol highlights a method that avoids solvents and chemical catalysts altogether, relying on thermal conversion of a stable intermediate formed by physically mixing the reactants. google.com

Catalysis: The use of heterogeneous catalysts is a cornerstone of green synthesis, as they can often be easily recovered and reused. frontiersin.org For instance, a silica-supported catalyst has been used in the metal-free synthesis of certain heterocycles. frontiersin.org In another example, commercially available FeCl3 has been used as a catalyst in a benign solvent like ethanol (B145695) for cycloaddition/conjugate addition cascade reactions. frontiersin.org

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical and are increasingly used to generate molecular diversity. researchgate.net The synthesis of rhodanine-substituted spirooxindole pyrrolidine derivatives via a one-pot three-component [3+2] cycloaddition reaction exemplifies this approach. tandfonline.com Ionic liquids have also served as green solvents in the multicomponent synthesis of novel pyridopyrimidine-2-thiones. nih.gov

These green chemistry approaches are not only beneficial for the environment but also often lead to more efficient and cost-effective synthetic routes. researchgate.net The continued development and application of these principles are crucial for the sustainable production of N-heterocyclic compounds, including complex structures like this compound and its analogues.

Elucidation of Reaction Mechanisms and Kinetics Involving 2,2 Dimethyl 3 Pyrrolidin 1 Ylpropanal

Enamine Catalysis: Formation, Reactivity, and Stereocontrol of Aldehyde Derivatives

Enamine catalysis is a cornerstone of organocatalysis, activating aldehydes and ketones towards electrophiles through the formation of nucleophilic enamine intermediates. nih.gov For a substrate like 2,2-dimethyl-3-pyrrolidin-1-ylpropanal, which cannot form an enamine itself, the focus shifts to its behavior as an electrophile when reacting with enamines derived from other carbonyl compounds.

Detailed Mechanistic Pathways in Asymmetric Aldol (B89426) Reactions

The aldol reaction is a powerful method for carbon-carbon bond formation. wikipedia.org In a direct, asymmetric cross-aldol reaction, this compound can function as an efficient acceptor aldehyde. nih.gov The generally accepted mechanism, catalyzed by a chiral secondary amine like L-proline or its derivatives, proceeds as follows:

Enamine Formation: The catalyst (e.g., L-proline) reacts with a donor aldehyde (one with α-hydrogens, such as propanal) to form a chiral enamine intermediate. This step is typically fast and reversible. nih.gov

Nucleophilic Attack: The formed enamine, now a potent nucleophile, attacks the carbonyl carbon of the electrophilic acceptor, this compound. The steric bulk at the α-position of the acceptor influences the approach of the nucleophile.

Hydrolysis: The resulting iminium ion intermediate is hydrolyzed, regenerating the chiral catalyst and yielding the final β-hydroxy aldehyde product. nih.govacs.org

The stereochemical outcome of the reaction is determined during the C-C bond-forming step, with the chiral catalyst directing the facial selectivity of the enamine's attack on the aldehyde. harvard.edu For reactions involving sterically demanding aldehydes, high diastereoselectivity is often observed. nih.gov

| Donor Aldehyde | Acceptor Aldehyde | Catalyst | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) |

|---|---|---|---|---|---|

| Propanal | Pivaldehyde | (S)-Proline | 95 | 19:1 (anti:syn) | 98 (anti) |

| Butanal | Pivaldehyde | (S)-Proline | 93 | 19:1 (anti:syn) | 99 (anti) |

| Cyclohexanone | 4-Nitrobenzaldehyde | L-prolinethioamide | 97 | >95:5 (anti:syn) | 98 (anti) |

*Pivaldehyde (2,2-dimethylpropanal) serves as a structural analog for this compound, demonstrating the high selectivity achievable with α-quaternary aldehydes.

Mechanisms of Michael Additions to Unsaturated Systems

The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org As a saturated aldehyde, this compound cannot act as a Michael acceptor. Furthermore, its inability to form an enamine prevents it from acting as a Michael donor. researchgate.net

However, the general mechanism of an organocatalytic Michael addition illustrates the principles of enamine reactivity. In a typical reaction catalyzed by a chiral secondary amine, an enolizable aldehyde or ketone is converted into its corresponding enamine. niscpr.res.inmdpi.com This enamine then adds to a Michael acceptor, such as a nitroolefin or an enone. researchgate.net The stereoselectivity is controlled by the chiral catalyst, which directs the approach of the enamine to the electrophile. Subsequent hydrolysis of the resulting iminium intermediate furnishes the product and regenerates the catalyst. researchgate.net

α-Alkylation Mechanisms of Aldehydes (e.g., SN1- and SN2-type processes)

Direct α-alkylation of this compound is not chemically feasible. The reaction requires the removal of a proton from the α-carbon to form a nucleophilic enamine or enolate intermediate, which then attacks an alkyl halide or other electrophile. nih.gov Since the α-carbon of this compound is quaternary and bears no hydrogen atoms, this initial deprotonation step cannot occur.

For aldehydes that do possess α-hydrogens, the catalytic asymmetric α-alkylation can proceed through different mechanistic manifolds. In enamine catalysis, the aldehyde is activated by a chiral amine. The resulting enamine can react with electrophiles that are prone to SN2-type displacement. masterorganicchemistry.com Alternatively, some processes involve the reaction of an enamine with electrophiles that generate carbocation intermediates, following an SN1-type pathway. nih.govresearchgate.netmasterorganicchemistry.com In these cases, the catalyst must effectively shield one face of the enamine to control the stereochemistry of the C-C bond formation. researchgate.net

Transition State Analysis and Stereochemical Determinants in Catalytic Cycles

The stereoselectivity in organocatalytic aldol reactions is rationalized by analyzing the transition state (TS) of the C-C bond-forming step. For reactions catalyzed by proline and its derivatives, the Zimmerman-Traxler model, originally developed for metal enolates, has been adapted. harvard.edu

This model proposes a chair-like, six-membered cyclic transition state involving the enamine, the aldehyde acceptor, and the carboxylic acid group of the proline catalyst. The key interactions that determine stereochemistry are:

Hydrogen Bonding: The catalyst's acidic proton (from the carboxylic acid) activates the acceptor aldehyde's carbonyl group via hydrogen bonding. nih.gov

Steric Repulsion: The substituents on the enamine and the aldehyde arrange themselves to minimize steric clashes, typically placing the largest groups in pseudo-equatorial positions.

Enamine Geometry: The enamine formed from an aldehyde and a secondary amine catalyst like proline predominantly adopts the more stable (E)-geometry, which leads to the formation of anti-aldol products. harvard.edu

Computational studies on analogous systems, such as the aldol reaction between acetone (B3395972) and pivaldehyde, support a transition state where the enamine attacks one specific face of the aldehyde, guided by the catalyst's structure. nih.gov This organization minimizes steric repulsion and maximizes stabilizing hydrogen-bonding interactions, leading to high levels of diastereo- and enantioselectivity. researchgate.net

Kinetic Studies of Key Transformations and Rate-Limiting Steps

Kinetic studies provide crucial insights into the catalytic cycle and help identify the rate-limiting step. In many enamine-catalyzed reactions, such as conjugate additions, the initial formation of the enamine is fast and not rate-limiting. acs.orgmsu.edu Instead, the subsequent C-C bond-forming step (the reaction of the enamine with the electrophile) and/or the final hydrolysis of the iminium ion are often the rate-determining steps. researchgate.netorganic-chemistry.org

A typical kinetic profile for such a reaction might show:

A zero-order dependence on the concentration of the donor aldehyde at high concentrations, indicating that the catalyst is saturated and enamine formation is rapid. msu.edu

A positive-order dependence (e.g., 0.4 to 0.7) on the concentration of the electrophile (the acceptor), confirming its involvement in the rate-limiting step. acs.org

| Parameter | Observation | Mechanistic Implication |

|---|---|---|

| Reaction Order in Aldehyde (Donor) | Approaches zero-order at high concentrations | Enamine formation is not the sole rate-limiting step. msu.edu |

| Reaction Order in Electrophile (Acceptor) | Positive, non-integer order (e.g., 0.7) | C-C bond formation is a rate-limiting step. acs.org |

| Effect of Water | Rate can be dependent on water concentration | Hydrolysis of the iminium ion is also rate-limiting. acs.org |

Nucleophilic Rearrangements in Pyrrolidine-Containing Systems

Amino aldehydes and their derivatives, such as β- or γ-amino alcohols, can undergo various nucleophilic rearrangements. nih.gov While there is no specific literature on rearrangements of this compound, analogous systems provide insight into potential pathways.

For β-amino alcohols, activation of the hydroxyl group (e.g., by converting it into a good leaving group) can induce a rearrangement via an aziridinium (B1262131) ion intermediate. researchgate.net This process allows for the migration of the amino group and can lead to the formation of rearranged amino alcohol products, often with high stereochemical fidelity. nih.gov

In the case of this compound, which is a γ-amino aldehyde, intramolecular reactions are plausible. The pyrrolidine (B122466) nitrogen could, in principle, act as an internal nucleophile, attacking the aldehyde carbonyl to form a cyclic hemiaminal or iminium ion. Such intermediates could be involved in subsequent transformations or exist in equilibrium with the open-chain form. Under certain conditions, more complex rearrangements, such as acs.orgresearchgate.net-sigmatropic shifts in related allylic ammonium (B1175870) ylides, can be used to synthesize β,γ-unsaturated aldehydes. acs.org

Applications of 2,2 Dimethyl 3 Pyrrolidin 1 Ylpropanal in Asymmetric Synthesis

As a Chiral Organocatalyst or Precursor to Organocatalysts

The presence of a secondary amine (the pyrrolidine (B122466) moiety) allows 2,2-Dimethyl-3-pyrrolidin-1-ylpropanal to function as an enamine-forming catalyst, a cornerstone of modern organocatalysis. In this role, it could catalyze a variety of transformations by activating carbonyl compounds toward nucleophilic attack or electrophilic addition.

In organocatalyzed asymmetric aldol (B89426) reactions, secondary amines like proline and its derivatives are known to react with a donor ketone or aldehyde to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking an acceptor aldehyde. The stereochemistry of the product is dictated by the specific conformation of the enamine, which shields one face from the electrophilic attack.

Theoretically, this compound could catalyze the reaction between two carbonyl compounds (e.g., a ketone donor and an aldehyde acceptor). The pyrrolidine nitrogen would form a chiral enamine with the ketone donor. The inherent chirality and steric bulk provided by the this compound backbone would create a defined chiral environment, directing the approach of the aldehyde acceptor to one face of the enamine, thereby inducing enantioselectivity in the resulting β-hydroxy carbonyl product.

Similar to the aldol reaction, the organocatalytic enantioselective Michael addition relies on the formation of a chiral enamine nucleophile from an aldehyde or ketone donor. This enamine then adds to an α,β-unsaturated system (e.g., nitroolefins or enones) in a conjugate fashion.

When used as a catalyst, this compound could activate a simple aldehyde (like propanal) by converting it into a chiral enamine. This nucleophilic enamine would then attack the Michael acceptor. The stereochemical outcome of the addition would be controlled by the catalyst's structure, with the bulky dimethyl groups and the pyrrolidine ring directing the attack to achieve high enantioselectivity in the final 1,4-addition product. mdpi.com

The asymmetric α-functionalization of aldehydes is a powerful method for creating quaternary stereocenters. wikipedia.orgnih.gov This transformation can be achieved via a dual catalytic cycle involving both enamine and iminium ion intermediates. A chiral secondary amine catalyst first reacts with the substrate aldehyde to form a chiral enamine. This enamine is then attacked by an electrophile (such as an allyl or benzyl halide).

In this context, this compound could serve as the chiral amine catalyst. It would react with a different α-branched aldehyde substrate to generate a transient, trisubstituted chiral enamine. The facial selectivity of the subsequent attack by an electrophile (e.g., allyl bromide or benzyl bromide) would be biased by the catalyst's chiral scaffold, leading to the formation of an α-functionalized aldehyde with a new quaternary stereocenter of high enantiopurity. wikipedia.org The development of chiral aldehyde catalysis has shown that chiral aldehydes themselves can be effective catalysts for the α-functionalization of primary amines. acs.orgacs.org

A review of published scientific literature did not yield specific experimental data regarding the performance of this compound as a catalyst in the reactions described above. Therefore, data tables detailing research findings such as yields, diastereomeric ratios, or enantiomeric excesses for this specific compound cannot be presented.

As a Chiral Auxiliary or Ligand Scaffold in Stereoselective Processes

Beyond its potential as a direct catalyst, this compound is a valuable chiral building block that can be converted into chiral auxiliaries or ligands. rug.nlsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.

The aldehyde functional group in this compound is a versatile handle for synthetic modification. A common strategy in the design of chiral auxiliaries is the use of chiral β-amino alcohols. This compound can be readily reduced to form the corresponding chiral amino alcohol, 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-ol .

This resulting β-amino alcohol could then be covalently attached to a prochiral substrate, for example, by forming an ester with a carboxylic acid or an amide. The resulting molecule would contain the chiral auxiliary, which would then direct subsequent transformations on the substrate. For instance, the lithium enolate of an ester derived from this auxiliary would possess a rigid, chelated structure where the pyrrolidine nitrogen and the ester carbonyl coordinate to the metal ion. This conformation would effectively block one face of the enolate, forcing an electrophile to approach from the opposite, less-hindered face, thus achieving high diastereoselectivity.

Once a reaction has been performed under the control of a chiral auxiliary derived from this compound, the auxiliary can be cleaved to release the enantiomerically enriched product. The effectiveness of the auxiliary is measured by the degree of diastereoselectivity it induces in the key bond-forming step.

For an auxiliary derived from 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-ol, the stereochemical bias would arise from the fixed spatial arrangement of the bulky gem-dimethyl group and the pyrrolidine ring relative to the reactive center of the attached substrate. In an alkylation or aldol reaction of a corresponding enolate, this steric and conformational control would lead to the preferential formation of one diastereomer. Subsequent non-destructive cleavage of the auxiliary (e.g., by hydrolysis or reduction) would yield the desired chiral product with a high enantiomeric excess and allow for the recovery of the chiral amino alcohol for reuse. rug.nl

Specific examples of chiral auxiliaries synthesized from this compound and their application in stereoselective transformations are not currently detailed in the scientific literature. Consequently, experimental data tables illustrating diastereomeric excesses or enantiomeric excesses achieved with such derivatives are not available for presentation.

Advanced Spectroscopic and Structural Characterization of 2,2 Dimethyl 3 Pyrrolidin 1 Ylpropanal and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton environment. The aldehydic proton is expected to appear significantly downfield (around 9-10 ppm) due to the deshielding effect of the carbonyl group. libretexts.org The protons on the pyrrolidine (B122466) ring will likely exhibit complex splitting patterns in the aliphatic region, while the gem-dimethyl groups would present as a sharp singlet. The methylene (B1212753) bridge connecting the pyrrolidine ring and the quaternary carbon would also have a characteristic chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde is the most deshielded, typically appearing in the 190-215 ppm range. libretexts.org The quaternary carbon, the gem-dimethyl carbons, and the carbons of the pyrrolidine ring and the methylene bridge are all expected to resonate at distinct frequencies in the aliphatic region, confirming the carbon skeleton of the molecule. Modern computational methods, including machine learning and DFT calculations, have demonstrated high accuracy in predicting both ¹H and ¹³C chemical shifts, often with a mean absolute error of less than 0.2 ppm for protons and 2 ppm for carbons. nih.govnih.gov

Predicted NMR Data for 2,2-Dimethyl-3-pyrrolidin-1-ylpropanal:

| Atom Type | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.5 - 9.8 | Singlet |

| ¹H | Methylene bridge (-CH₂-) | ~2.5 | Singlet |

| ¹H | Pyrrolidine (α-CH₂) | ~2.6 | Multiplet |

| ¹H | Pyrrolidine (β-CH₂) | ~1.8 | Multiplet |

| ¹H | gem-Dimethyl (-C(CH₃)₂) | ~1.1 | Singlet |

| ¹³C | Aldehyde (-CHO) | ~205 | |

| ¹³C | Quaternary Carbon (-C(CH₃)₂) | ~45 | |

| ¹³C | Methylene bridge (-CH₂-) | ~65 | |

| ¹³C | Pyrrolidine (α-C) | ~54 | |

| ¹³C | Pyrrolidine (β-C) | ~24 | |

| ¹³C | gem-Dimethyl (-C(CH₃)₂) | ~22 |

Two-dimensional NMR experiments are indispensable for unambiguously establishing the molecular connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the protons on the α- and β-carbons of the pyrrolidine ring, confirming their adjacency. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded protons and carbons. This would definitively link the proton signals of the pyrrolidine ring, methylene bridge, and gem-dimethyl groups to their corresponding carbon signals. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting the different structural fragments. For instance, correlations would be expected from the gem-dimethyl protons to the quaternary carbon, the methylene bridge carbon, and the aldehyde carbon. The protons of the methylene bridge would show correlations to the quaternary carbon and the α-carbon of the pyrrolidine ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the preferred conformation of the molecule, for example, by showing through-space interactions between the protons of the methylene bridge and the pyrrolidine ring.

Expected 2D NMR Correlations for this compound:

| Experiment | Proton(s) | Correlated Atom(s) | Information Gained |

|---|---|---|---|

| COSY | Pyrrolidine α-H | Pyrrolidine β-H | Connectivity within the pyrrolidine ring. |

| HMBC | gem-Dimethyl-H | Quaternary-C, Methylene-C, Aldehyde-C | Confirms the neopentyl-like fragment and its connection to the aldehyde. |

| HMBC | Methylene bridge-H | Quaternary-C, Pyrrolidine α-C | Connects the neopentyl fragment to the pyrrolidine ring. |

| HMBC | Pyrrolidine α-H | Methylene bridge-C, Pyrrolidine β-C | Confirms the attachment point of the side chain to the pyrrolidine ring. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of this compound. It allows for the measurement of the mass-to-charge ratio (m/z) with very high precision (typically to within 5 ppm), which in turn enables the determination of the elemental formula of the molecule and its fragments. ufl.edunih.gov For this compound, with a molecular formula of C₉H₁₇NO, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be determined with high accuracy, allowing it to be distinguished from other ions of the same nominal mass. nih.gov This technique is essential for confirming the identity of newly synthesized compounds or for identifying them in complex mixtures.

Ion mobility-mass spectrometry (IM-MS) adds another dimension to mass analysis by separating ions based on their size, shape, and charge in the gas phase. This separation provides a collision cross section (CCS) value, which is a measure of the ion's rotational average projected area. nih.gov The CCS is a characteristic property of an ion and can be used to distinguish between isomers and conformers that may be indistinguishable by mass spectrometry alone. While experimental IM-MS data for this compound is not available, CCS values can be predicted using computational methods. These predicted values can aid in the tentative identification of the compound in complex samples when compared against experimental data.

Predicted Collision Cross Section (CCS) Values for this compound Adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 156.13829 | 136.9 |

| [M+Na]⁺ | 178.12023 | 142.9 |

| [M-H]⁻ | 154.12373 | 138.4 |

| [M+NH₄]⁺ | 173.16483 | 158.3 |

| [M+K]⁺ | 194.09417 | 142.0 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. cardiff.ac.uk These two techniques are often complementary.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1720-1740 cm⁻¹. libretexts.org Other characteristic bands would include C-H stretching vibrations of the aliphatic parts of the molecule (around 2850-3000 cm⁻¹) and the C-N stretching of the pyrrolidine ring.

Raman Spectroscopy: Raman spectroscopy would also be sensitive to the vibrations of the molecule. The C=O stretch is also observable in the Raman spectrum, although its intensity can vary. The C-C and C-H vibrations of the aliphatic framework are generally strong in Raman spectra. The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule. nih.gov

Predicted Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1720 - 1740 | IR (Strong), Raman (Moderate) |

| Aldehyde | C-H Stretch | 2700 - 2850 (two bands) | IR (Moderate) |

| Aliphatic (CH₃, CH₂) | C-H Stretch | 2850 - 3000 | IR (Strong), Raman (Strong) |

| Aliphatic (CH₃, CH₂) | C-H Bend | 1350 - 1470 | IR (Moderate) |

| Pyrrolidine | C-N Stretch | 1020 - 1250 | IR (Moderate) |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional structure of molecules, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netnih.govnih.gov For derivatives of this compound, which possess at least one stereocenter, single-crystal X-ray diffraction is the definitive method to establish the absolute stereochemistry.

The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this pattern allows for the precise mapping of each atom in the crystal lattice. mdpi.com For chiral molecules, the anomalous dispersion effect can be utilized to determine the absolute configuration. researchgate.net This is particularly effective if the molecule contains heavier atoms. In cases where the molecule itself consists only of light atoms (C, H, N, O), derivatization or co-crystallization with a molecule containing a heavy atom or a chiral molecule of known configuration can be employed to confidently assign the stereochemistry. researchgate.net

Solid-state conformational analysis, also derived from X-ray crystallographic data, offers critical insights into the preferred spatial arrangement of the molecule in the crystalline state. This is particularly relevant for flexible molecules like N-substituted pyrrolidines. researchgate.netresearchgate.net The analysis reveals the puckering of the pyrrolidine ring, the orientation of the substituents, and the key intramolecular and intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal packing. nih.govacs.org For instance, the puckering of the pyrrolidine ring in derivatives can be influenced by the nature of its substituents. nih.govfrontiersin.org

While specific crystallographic data for this compound is not publicly available, a hypothetical dataset for a crystalline derivative, such as a salt, is presented below to illustrate the type of information obtained from such an analysis.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C9H18ClNO |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.56 |

| b (Å) | 10.23 |

| c (Å) | 12.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (Å3) | 1089.7 |

| Z | 4 |

| Flack Parameter | 0.05(3) |

This table is interactive. You can sort and filter the data.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Chiral Sensing

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful non-destructive technique for studying chiral molecules in solution. optica.orgresearchgate.net CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net Enantiomers, being non-superimposable mirror images, produce equal and opposite CD signals, making this technique highly effective for their differentiation and quantification.

Enantiomeric Excess Determination:

The determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and the characterization of chiral compounds. optica.orgrsc.org CD spectroscopy provides a straightforward method for this purpose. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers in a sample. By measuring the CD spectrum of a sample with an unknown enantiomeric ratio and comparing it to the spectrum of an enantiomerically pure standard, the enantiomeric excess can be accurately calculated. nih.gov This relationship is typically linear, allowing for the creation of calibration curves for precise quantification. nih.gov

Below is a hypothetical data table illustrating the determination of enantiomeric excess for a derivative of this compound using CD spectroscopy.

Hypothetical CD Data for Enantiomeric Excess Determination

| Sample | Enantiomeric Excess (%) | CD Signal (mdeg) at λmax |

|---|---|---|

| (S)-enantiomer | 100 | +15.0 |

| Racemic Mixture | 0 | 0.0 |

| Sample A | 25 | +3.75 |

| Sample B | 50 | +7.5 |

| Sample C | 75 | +11.25 |

| (R)-enantiomer | -100 | -15.0 |

This table is interactive. You can sort and filter the data.

Chiral Sensing:

Chiral sensing involves the use of a chiral or achiral host molecule to detect the presence and determine the enantiomeric composition of a chiral guest molecule. mdpi.com CD spectroscopy is a primary tool in this field. The interaction between the host and the chiral guest, such as a derivative of this compound, can induce a new CD signal or modify the existing CD spectrum of the host. optica.orgresearchgate.net This change in the chiroptical response can be monitored to detect the chiral analyte and even determine its absolute configuration and enantiomeric excess. acs.org Porphyrins and other macrocycles are often employed as hosts in chiral sensing applications due to their strong chromophoric properties and ability to form distinct complexes with guest molecules. mdpi.com

Computational Chemistry and Theoretical Investigations of 2,2 Dimethyl 3 Pyrrolidin 1 Ylpropanal

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the intrinsic properties of a molecule. nih.govrsc.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived. nrel.gov For 2,2-dimethyl-3-pyrrolidin-1-ylpropanal, DFT methods like B3LYP, combined with a suitable basis set such as 6-31G(d) or larger, would be appropriate for obtaining accurate geometries and electronic properties. ub.edunih.gov

The electronic structure of a molecule governs its reactivity. Key insights are gained from analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability. arabjchem.org

For this compound, the HOMO is expected to be localized primarily on the pyrrolidine (B122466) nitrogen atom due to its lone pair of electrons, making this site the center of nucleophilicity. The LUMO would likely be centered on the carbonyl group (C=O) of the propanal moiety, specifically on the antibonding π* orbital, making the carbonyl carbon the primary electrophilic site.

A molecular electrostatic potential (MEP) map would visually represent the charge distribution. Regions of negative potential (typically colored red) would be concentrated around the carbonyl oxygen, indicating a site prone to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, while the area near the pyrrolidine nitrogen would be less positive or neutral, reflecting its electron-donating capability.

Table 1: Predicted Electronic Properties and Reactivity Descriptors for a Pyrrolidine Aldehyde Analog This table presents typical values for a related pyrrolidine derivative calculated using DFT (B3LYP/6-311++G(d,p)) to illustrate the expected properties of this compound. Specific values for the title compound would require dedicated calculations.

| Descriptor | Predicted Value (Illustrative) | Significance |

| EHOMO | -6.2 eV | Indicates electron-donating ability (nucleophilicity) |

| ELUMO | -0.5 eV | Indicates electron-accepting ability (electrophilicity) |

| Energy Gap (ΔE) | 5.7 eV | Correlates with chemical stability and low reactivity |

| Dipole Moment (μ) | 2.5 D | Measures overall polarity of the molecule |

| Most Nucleophilic Site | Pyrrolidine Nitrogen | Site of protonation and reaction with electrophiles |

| Most Electrophilic Site | Carbonyl Carbon | Site of attack by nucleophiles |

The flexibility of this compound arises from the rotation around the C-C and C-N single bonds and the puckering of the five-membered pyrrolidine ring. Identifying the most stable conformers (energy minima) is essential, as the molecule's reactivity and selectivity are often governed by its preferred three-dimensional shape.

A systematic conformational analysis would involve:

Ring Puckering: The pyrrolidine ring is not planar and typically adopts envelope or twisted conformations to relieve steric strain. The specific pucker will be influenced by the bulky substituent at the 1-position.

Rotation around Single Bonds: The key rotatable bond is between the nitrogen and the propanal backbone (N-C bond). Rotation around this bond will produce different spatial arrangements of the aldehyde group relative to the pyrrolidine ring.

Steric Hindrance: The gem-dimethyl group on the propanal backbone introduces significant steric bulk, which will heavily influence the rotational barriers and favor conformations that minimize steric clash. mdpi.comreddit.com

Quantum chemical calculations can map the potential energy surface by systematically rotating the bonds and calculating the energy of each resulting geometry. mdpi.com This process identifies the low-energy conformers and the transition states that separate them. For reactions involving this molecule, such as enamine formation, it is also crucial to perform a conformational analysis of any reaction intermediates to understand the stereochemical outcome. ub.edu The anti-periplanar conformation is often the most stable, but intermolecular forces in a condensed phase can favor other arrangements. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational dynamics, solvent interactions, and thermodynamic properties. acs.org

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, methanol). The simulation would track the trajectory of every atom over a period of nanoseconds to microseconds.

Key insights from MD simulations would include:

Solvation Structure: Analyzing the radial distribution functions between atoms of the solute and solvent can reveal how solvent molecules arrange themselves. For instance, water molecules would be expected to form hydrogen bonds with the carbonyl oxygen and interact favorably with the polar regions of the molecule. rsc.orgresearchgate.net

Conformational Dynamics: MD simulations can show how the molecule transitions between different stable conformations identified in the quantum chemical analysis. This provides a more realistic picture of the molecule's flexibility in solution.

Hydrophobic and Hydrophilic Interactions: The simulation can quantify the interactions of the nonpolar dimethyl and pyrrolidine alkyl parts (hydrophobic) and the polar amine and aldehyde groups (hydrophilic) with the solvent, influencing solubility and aggregation properties. rsc.org

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Related Pyrrolidine Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties. frontiersin.orgnih.gov For pyrrolidine systems, which are common scaffolds in medicinal chemistry, QSAR models are frequently developed to predict activities like enzyme inhibition. frontiersin.orgnih.govresearchgate.nettandfonline.com

The development of a QSAR/QSPR model for a series of pyrrolidine derivatives involves several steps:

Data Set Collection: A set of pyrrolidine compounds with experimentally measured activity or property data (the "training set") is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional, topological, geometric (3D), and quantum chemical parameters (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation linking the descriptors to the observed activity. For 3D-QSAR, methods like Comparative Molecular Field Analysis (CoMFA) are used, which consider the steric and electrostatic fields around the molecules. tandfonline.comtandfonline.com

Model Validation: The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation with a separate "test set" of compounds (yielding a Pred_R² value). A robust model will have high values for these statistical metrics.

Table 2: Example of Statistical Validation Parameters for 3D-QSAR Models in Pyrrolidine Systems Data adapted from studies on pyrrolidine derivatives to illustrate typical validation metrics.

| QSAR Model | q² (Cross-Validated R²) | R² (Non-Cross-Validated R²) | pred_R² (External Validation) | Significance |

| CoMFA | 0.614 | 0.923 | 0.815 | Indicates good internal stability and external predictive power. |

| CoMSIA | 0.689 | 0.999 | 0.986 | Suggests a highly robust and predictive model. |

| HQSAR | 0.603 | 0.662 | 0.743 | A reliable model for predicting the activity of new compounds. |

Once a QSAR model is validated, it becomes a powerful tool for in silico (computer-based) drug discovery and chemical design. nih.gov

Virtual Screening: Instead of synthesizing and testing thousands of compounds, large databases of virtual molecules (virtual libraries) can be rapidly screened using the QSAR model. youtube.com The model predicts the activity of each virtual compound, allowing researchers to prioritize a smaller, more promising set of candidates for actual synthesis and experimental testing. This dramatically accelerates the discovery of lead compounds. youtube.comschrodinger.com

Combinatorial Library Design: QSAR models can guide the design of combinatorial libraries. By analyzing the model, chemists can identify which structural features (e.g., specific substituents at certain positions on the pyrrolidine ring) are predicted to increase or decrease activity. This knowledge is used to design a focused library of new compounds that are more likely to possess the desired properties, optimizing the use of synthetic resources. nih.gov

In Silico Mechanistic Probing and Transition State Modeling for Rational Design

No specific research is available.

Molecular Recognition and Intermolecular Interaction Studies (e.g., Cation-π, Hydrogen Bonding)

No specific research is available.

Computational Exploration of Novel Catalytic Concepts (e.g., metal-free catalysis)

No specific research is available.

To fulfill the user's request, dedicated computational research, including Density Functional Theory (DFT) calculations, molecular dynamics simulations, and transition state analysis, would need to be performed on this compound. Such studies would provide the necessary data to populate the requested sections with accurate findings.

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The synthesis of chiral aldehydes and pyrrolidine (B122466) derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. nih.gov These technologies offer significant advantages over traditional batch processes, including improved reaction control, enhanced safety, and the potential for high-throughput screening and optimization. For a compound like 2,2-dimethyl-3-pyrrolidin-1-ylpropanal, continuous-flow processes could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities.

Automated synthesis platforms can be particularly advantageous for exploring the catalytic activity of this compound in various reactions. By systematically varying substrates, reagents, and conditions, these systems can rapidly identify optimal reaction parameters and expand the scope of its applications. Furthermore, the integration of in-line analytical techniques can provide real-time monitoring of reaction progress, facilitating rapid process optimization and scale-up. The electrochemical synthesis of pyrrolidine derivatives has also been successfully demonstrated in continuous flow reactors, suggesting a viable and scalable production method. chemistryviews.org

Table 1: Potential Advantages of Flow Chemistry for the Synthesis and Application of this compound

| Feature | Advantage | Relevance to this compound |

| Precise Control | Improved reproducibility and selectivity. | Fine-tuning stereoselectivity in catalytic applications. |

| Enhanced Safety | Handling of hazardous reagents and intermediates in small, controlled volumes. | Safer synthesis and in situ use of reactive intermediates. |

| Rapid Optimization | High-throughput screening of reaction conditions. | Efficient discovery of new catalytic activities. |

| Scalability | Seamless transition from laboratory to production scale. | Facilitating potential industrial applications. |

Exploration of Non-Conventional Activation Modes for Sustainable Synthesis

Modern synthetic chemistry is increasingly exploring non-conventional activation modes, such as photoredox catalysis and electrochemistry, to drive chemical transformations under milder and more sustainable conditions. acs.org These methods offer unique opportunities for the synthesis and application of compounds like this compound.

Photoredox Catalysis: The enamine intermediate formed from this compound could potentially be engaged in photoredox catalytic cycles. acs.org Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov Future research could explore the photoexcitation of enamines derived from this aldehyde to trigger novel radical-mediated transformations, expanding its synthetic utility. acs.org The photocatalytic synthesis of pyrrolidines has been demonstrated, highlighting the potential for light-driven methods in this area. wisc.edu

Electrochemistry: Electrochemical methods offer a reagent-free approach to oxidation and reduction reactions, relying on electricity as a "green" reagent. The electrochemical synthesis of pyrrolidine derivatives has been reported, demonstrating the feasibility of this approach for constructing the core pyrrolidine scaffold. nih.govchemistryviews.orgrsc.org Future studies could investigate the electrochemical oxidation or reduction of this compound and its derivatives to access novel reactive intermediates and synthetic pathways.

Advanced Materials Science Applications and Molecular Electronics Beyond Conventional Chemical Synthesis

The inherent chirality of this compound makes it an intriguing candidate for applications in advanced materials science, particularly in the burgeoning field of molecular electronics. numberanalytics.com Chiral organic molecules are being explored for their unique optical and electronic properties, which can be harnessed in devices such as circularly polarized light emitters and detectors, and for their potential in spintronics. numberanalytics.comox.ac.ukmdpi.com

The development of functional materials based on this chiral aldehyde could involve its incorporation into polymers or its use as a building block for supramolecular assemblies. The specific stereochemistry of the pyrrolidine ring could influence the self-assembly of these materials, leading to structures with unique chiroptical properties. While this is a more speculative and long-term research avenue, the growing interest in chiral materials for electronic applications suggests that molecules like this compound could find applications beyond traditional catalysis. acs.orgacs.org

Synergistic Experimental and Computational Approaches for Mechanistic Understanding and Predictive Design

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts. The synergy between experimental studies and computational modeling has proven to be a powerful approach for elucidating the intricate details of catalytic cycles. nih.gov For this compound, computational studies, particularly using Density Functional Theory (DFT), can provide valuable insights into the transition states of reactions it may catalyze. mdpi.comresearchgate.net

By modeling the interactions between the catalyst, substrates, and any additives, researchers can understand the origins of stereoselectivity and reactivity. escholarship.org This knowledge can then be used to predict the performance of new catalyst derivatives and to design experiments that test these predictions. Such a synergistic approach can accelerate the development of novel applications for this compound and optimize its performance in known transformations.

Table 2: Key Research Questions for Future Computational Studies

| Research Question | Computational Approach | Potential Impact |

| What is the preferred transition state geometry in catalyzed reactions? | DFT calculations of transition state energies. | Rationalizing and predicting stereochemical outcomes. |

| How do substituents on the pyrrolidine ring affect catalytic activity? | In silico screening of virtual catalyst libraries. | Guiding the synthesis of improved catalysts. |

| What is the role of solvent and additives in the catalytic cycle? | Explicit solvent models and calculations of non-covalent interactions. | Optimizing reaction conditions for higher efficiency. |

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2,2-Dimethyl-3-pyrrolidin-1-ylpropanal?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution reactions. For pyrrolidine derivatives, a common approach is coupling a pyrrolidine precursor with a carbonyl-containing moiety under controlled pH and temperature. For example, highlights the use of pyrrolidine derivatives as building blocks in organic synthesis, suggesting that similar strategies (e.g., Schiff base formation or Grignard additions) could be adapted for this compound . Purification often employs column chromatography with polar/non-polar solvent systems, followed by NMR and HPLC validation .

Q. How can researchers ensure the purity of this compound in synthetic batches?

- Methodological Answer : Impurity profiling is critical. High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying organic impurities, as described in for related pyrrolidine derivatives . Gas chromatography-mass spectrometry (GC-MS) can identify volatile byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, particularly to resolve stereochemical ambiguities .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory. and emphasize working in a fume hood to avoid inhalation and using closed systems for volatile intermediates . Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of via licensed hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies between NMR and mass spectrometry data often arise from solvent interactions or tautomeric equilibria. For example, demonstrates how X-ray crystallography can definitively assign stereochemistry in pyrrolidine derivatives, resolving ambiguities in NMR peak splitting . Computational modeling (DFT calculations) may also reconcile experimental and theoretical spectra .

Q. What strategies optimize the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should assess pH, temperature, and light exposure. notes that pyrrolidine derivatives are prone to oxidation; thus, storage under nitrogen or argon is advised . Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways, with HPLC monitoring for byproduct formation .

Q. How can the biological activity of this compound be systematically evaluated?

- Methodological Answer : While direct data on this compound is limited, outlines protocols for related pyrrolidine derivatives:

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria.

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values .

- Molecular docking : Computational studies to predict binding affinity with target proteins (e.g., enzymes or receptors).

Data Contradiction Analysis

Q. Why might NMR spectra of this compound show unexpected splitting patterns?

- Methodological Answer : Dynamic effects such as restricted rotation around the pyrrolidine ring or hydrogen bonding with solvents (e.g., DMSO) can cause anomalous splitting. Variable-temperature NMR (VT-NMR) experiments, as referenced in , can isolate temperature-dependent conformational changes .

Experimental Design Considerations

Q. What experimental controls are critical in kinetic studies of this compound reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。